N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(2-(Methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazole ring, a thiophene ring, and various functional groups
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as actin-related protein 2/3 complex subunits . These proteins play crucial roles in cellular processes such as cell motility and the maintenance of cell shape .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function
Result of Action
Related compounds have been evaluated for their in vitro cytotoxic activity . These compounds have shown potent inhibitory activity against various cell lines , suggesting potential antitumor efficacy.
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may exhibit antioxidant and antibacterial activities
Cellular Effects
It has been suggested that the compound may have an impact on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide typically involves multi-step procedures starting with the formation of the thiazole and thiophene rings. Key steps may include:
Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Introduction of the Methylthio Group: : This may involve a methylation reaction using methyl iodide or similar reagents.
Formation of the Thiophene Ring: : Thiophene synthesis might include methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Thiazole and Thiophene Rings: : This can involve nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Amidation: : The final step often involves forming the carboxamide group through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods: : For large-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This may involve continuous flow synthesis techniques, scalable reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may include the conversion of the nitro group to an amine using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at reactive positions on the thiazole and thiophene rings.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide or acetonitrile, and catalysts like palladium.
Major Products: : The products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry: : In organic synthesis, this compound can serve as an intermediate for more complex molecule construction. Biology : Studies may explore its interactions with biological macromolecules and potential as a biochemical probe. Medicine Industry : Usage in the development of new materials with specific properties, such as polymers or electronic components.
Comparison with Similar Compounds
Comparison: : Similar compounds may include other thiazole and thiophene derivatives. The uniqueness of N-(2-(methylthio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide lies in its specific functional groups and molecular configuration, which may confer unique reactivity and biological activity.
List of Similar Compounds
4-Phenylthiazole-2-carboxamide
2-(Methylthio)thiazole derivatives
Thiophene-2-carboxamide derivatives
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Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-20-11/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHGGBEUZIFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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